molecular formula C11H11NO4 B7980863 (E)-2-Acetamido-3-(3-hydroxyphenyl)acrylic acid

(E)-2-Acetamido-3-(3-hydroxyphenyl)acrylic acid

Cat. No.: B7980863
M. Wt: 221.21 g/mol
InChI Key: DDLOBOOFCSYTKW-UXBLZVDNSA-N
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Description

(E)-2-Acetamido-3-(3-hydroxyphenyl)acrylic acid is an organic compound that features both an acetamido group and a hydroxyphenyl group attached to an acrylic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Acetamido-3-(3-hydroxyphenyl)acrylic acid can be achieved through several methods. One common approach involves the condensation of 3-hydroxybenzaldehyde with acetamide in the presence of a base, followed by oxidation to form the desired acrylic acid derivative. Another method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Acetamido-3-(3-hydroxyphenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The acrylic acid moiety can be reduced to form saturated derivatives.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include quinones, saturated acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-2-Acetamido-3-(3-hydroxyphenyl)acrylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (E)-2-Acetamido-3-(3-hydroxyphenyl)acrylic acid exerts its effects involves interactions with specific molecular targets. For instance, the hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the acetamido group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-Acetamido-3-(3-hydroxyphenyl)acrylic acid is unique due to the presence of both the acetamido and hydroxyphenyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(E)-2-acetamido-3-(3-hydroxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-7(13)12-10(11(15)16)6-8-3-2-4-9(14)5-8/h2-6,14H,1H3,(H,12,13)(H,15,16)/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLOBOOFCSYTKW-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC(=CC=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C/C1=CC(=CC=C1)O)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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